Lower Lipophilicity vs. 4-Phenyl Analog
The furan-2-yl substituent confers significantly lower lipophilicity compared to the 4-phenyl analog: XLogP3-AA = 1.0 for the target compound versus 1.9 for 1,6-dimethyl-4-phenyl-1,2-dihydropyridin-2-one, a difference of -0.9 log units [1][2]. This reduction in logP is expected to translate into higher aqueous solubility and potentially reduced metabolic susceptibility, making the target compound a preferred choice for hit series requiring polarity enhancement.
Comparator 1.9
Δ = −0.9 log units
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one: XLogP3-AA = 1.9 |
| Quantified Difference | ΔXLogP3-AA = -0.9 log units (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024-2025) |
Why This Matters
Lower logP correlates with improved aqueous solubility and reduced off-target binding, favoring this compound in early-stage lead optimization where polarity adjustment is critical.
- [1] PubChem Compound Summary CID 125449500: 4-(Furan-2-yl)-1,6-dimethyl-1,2-dihydropyridin-2-one; National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 12869511: 1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one; National Library of Medicine, National Center for Biotechnology Information. View Source
